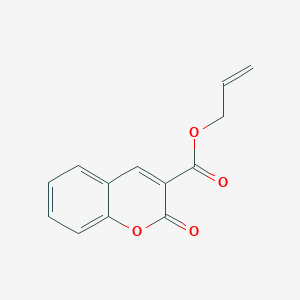

Coumarin-3-carboxylic acid, allyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Coumarin-3-carboxylic acid, allyl ester is a useful research compound. Its molecular formula is C13H10O4 and its molecular weight is 230.22g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antibacterial Activity

Coumarin-3-carboxylic acid has been shown to possess significant antibacterial properties. Recent studies have demonstrated its effectiveness against various plant pathogenic bacteria. For instance, it exhibited strong in vitro activity against Acidovorax citrulli and other pathogens, with effective concentrations ranging from 26.64 μg/mL to 40.73 μg/mL. The compound disrupted bacterial cell membranes and inhibited biofilm formation, indicating its potential as a natural lead compound for developing new antibacterial agents .

Table 1: Antibacterial Efficacy of Coumarin-3-Carboxylic Acid

| Pathogen | EC50 (μg/mL) |

|---|---|

| Acidovorax citrulli | 26.64 |

| Ralstonia solanacearum | 30.00 |

| Xanthomonas axonopodis | 35.50 |

| Dickeya zeae | 40.73 |

Synthetic Methodologies

The synthesis of coumarin derivatives, including coumarin-3-carboxylic acid, allyl ester, involves several methodologies that enhance their functional properties.

Green Chemistry Approaches

Recent advancements in green chemistry have led to the development of sustainable synthetic protocols for coumarin derivatives. For example, the amidation of coumarin-3-carboxylic acid with pyrazolones has been achieved using alcohol as a solvent without the need for catalysts or additives. This method not only yields high purity products but also minimizes environmental impact .

Esterification Techniques

The esterification process is crucial for modifying the properties of coumarin-3-carboxylic acid. Techniques such as Steglich esterification using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) have been employed to synthesize various esters effectively . This method provides a mild reaction environment and high yields.

Biological Activities

Beyond its antibacterial properties, coumarin-3-carboxylic acid derivatives exhibit a range of biological activities:

- Antitumor Activity : Compounds derived from coumarin have shown promise in cancer treatment due to their ability to inhibit tumor growth and induce apoptosis in cancer cells .

- Antimicrobial Properties : Studies indicate that these compounds possess broad-spectrum antimicrobial activities against various pathogens, making them suitable candidates for developing new antibiotics .

Case Study 1: Antibacterial Efficacy Against Plant Pathogens

A study evaluated the efficacy of coumarin-3-carboxylic acid against multiple plant bacterial pathogens. The results indicated that the compound not only inhibited bacterial growth but also demonstrated protective effects in pot experiments comparable to traditional bactericides like thiodiazole copper .

Case Study 2: Synthesis of Amide Derivatives

Research focused on synthesizing amide derivatives from coumarin-3-carboxylic acid using various anilines under mild conditions highlighted the versatility of this compound in drug design . The resultant amides exhibited varying degrees of biological activity, underscoring their potential as therapeutic agents.

Propriétés

Formule moléculaire |

C13H10O4 |

|---|---|

Poids moléculaire |

230.22g/mol |

Nom IUPAC |

prop-2-enyl 2-oxochromene-3-carboxylate |

InChI |

InChI=1S/C13H10O4/c1-2-7-16-12(14)10-8-9-5-3-4-6-11(9)17-13(10)15/h2-6,8H,1,7H2 |

Clé InChI |

VFLDNJKSHCUDFU-UHFFFAOYSA-N |

SMILES |

C=CCOC(=O)C1=CC2=CC=CC=C2OC1=O |

SMILES canonique |

C=CCOC(=O)C1=CC2=CC=CC=C2OC1=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.